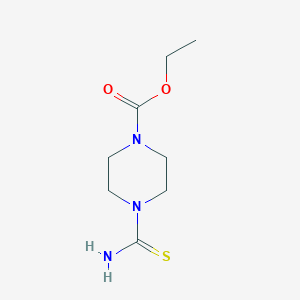
ethyl 4-carbamothioylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-carbamothioylpiperazine-1-carboxylate is a chemical compound with the molecular formula C7H14N2O2S It is known for its unique structure, which includes a piperazine ring substituted with a thiocarbamoyl group and an ethyl ester group
Vorbereitungsmethoden
The synthesis of ethyl 4-carbamothioylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and thiourea. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Piperazine with Ethyl Chloroformate: Piperazine is reacted with ethyl chloroformate in the presence of a base to form the ethyl ester derivative.
Addition of Thiourea: Thiourea is then added to the reaction mixture to introduce the thiocarbamoyl group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
ethyl 4-carbamothioylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ethyl 4-carbamothioylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 4-carbamothioylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
ethyl 4-carbamothioylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: This compound lacks the thiocarbamoyl group and has different chemical and biological properties.
1-Ethoxycarbonylpiperazine: Similar to ethyl 1-piperazinecarboxylate but with an ethoxycarbonyl group instead of a thiocarbamoyl group.
Piperazine-1-carboxylic acid ethyl ester: Another related compound with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
19553-02-7 |
|---|---|
Molekularformel |
C8H15N3O2S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
ethyl 4-carbamothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14) |
InChI-Schlüssel |
SSNMQYMVJCCSHM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
Isomerische SMILES |
CCOC(=O)N1CCN(CC1)C(=N)S |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
Key on ui other cas no. |
19553-02-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















